Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 2. The structure includes a thioacetamido linker bridging the triazolopyridazine moiety to an ethyl benzoate group.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-5-7-16(8-6-14)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)15-4-3-11-22-12-15/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMKZLINAFRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions starting from precursors like 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester. The compound can be synthesized through methods such as microwave-assisted synthesis for improved yields and shorter reaction times .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, which disrupts their normal functions .
Enzyme Inhibition
- Carbonic Anhydrase : Plays a crucial role in maintaining acid-base balance and is a target for various therapeutic agents.
- Cholinesterase : Involved in neurotransmission; inhibition can lead to increased levels of acetylcholine, affecting cognitive functions.
Biological Activities
This compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has demonstrated significant antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL for related triazole compounds .
2. Anticancer Properties
- Various derivatives of triazoles have shown cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .
3. Anti-inflammatory Effects
Case Studies and Research Findings
Several studies highlight the biological potential of triazole derivatives:
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds related to Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exhibit significant anticancer properties. For instance, derivatives that inhibit c-KIT kinase have shown efficacy against gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor. This inhibition could lead to potential treatments for various cancers .
2. Anti-inflammatory Effects
Studies have suggested that certain derivatives of this compound can modulate inflammatory pathways. The NLRP3 inflammasome has been identified as a target for preventing inflammation associated with metabolic dysfunctions. Compounds that inhibit this pathway may provide therapeutic benefits in conditions exacerbated by inflammation .
3. Antimicrobial Properties
The presence of the pyridine and triazole moieties in the structure has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on GIST cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the downregulation of c-KIT signaling pathways.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on metabolic diseases induced by high-fat diets, compounds derived from this structure were tested for their ability to inhibit NLRP3 inflammasome activation. The findings indicated a reduction in inflammatory markers and improved metabolic profiles in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its [1,2,4]triazolo[4,3-b]pyridazine core, distinguishing it from analogs with simpler pyridazine, isoxazole, or thiadiazole systems. Below is a structural comparison with key analogs:
Functional Groups and Linkers
- Triazolopyridazine vs. Pyridazine/Isoxazole/Thiadiazole Cores: The triazolopyridazine core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, unlike the monocyclic pyridazine in I-6230 or the five-membered isoxazole in I-6373 .
- Thioacetamido Linker vs. Phenethylamino/Thio/Sulfonamide Linkers: The thioacetamido group (-S-CH2-CONH-) in the target compound may enhance lipophilicity and resistance to oxidative degradation compared to the phenethylamino (-NH-CH2-CH2-) in I-6230 or sulfonamide (-SO2-NH-) in 863595-16-8 .
Potential Implications for Bioactivity
- Binding Affinity : The triazolopyridazine-pyridinyl system could engage in dual hydrogen bonding (via pyridinyl N) and π-stacking (via triazole), unlike I-6230’s pyridazine, which lacks the triazole’s electron-rich region .
- Metabolic Stability : The thioether linkage in the target compound may reduce susceptibility to esterase-mediated hydrolysis compared to the ethoxy linker in I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .
- Selectivity : The absence of a sulfonamide group (as in 863595-16-8 or 912624-95-4) might reduce off-target interactions with carbonic anhydrases or kinases that commonly bind sulfonamides .
Q & A
Q. What experimental designs mitigate side reactions during thioether formation?
- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent disulfide byproducts .
- Thiol protecting groups : Introduce tert-butyl or trityl groups to stabilize intermediates .
- Kinetic monitoring : Track reaction progress via LC-MS to isolate optimal quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
